molecular formula C10H12N2O B15247256 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine CAS No. 95407-89-9

1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine

Cat. No.: B15247256
CAS No.: 95407-89-9
M. Wt: 176.21 g/mol
InChI Key: FCCMQWQFZLTBLZ-UHFFFAOYSA-N
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Description

1-Methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine (CAS Registry Number: 95407-89-9) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol , this pyrrolo[1,2-a]pyrazine derivative is part of a heterocyclic class known for its significant research value in medicinal chemistry and flavor science . The core pyrrolo[1,2-a]pyrazine scaffold is actively investigated in pharmaceutical research for its potential biological activity. Scientific literature indicates that structurally similar analogs are being designed and synthesized as novel therapeutic agents, with studies focusing on their mechanism of action in areas such as the inhibition of specific enzymatic pathways or the induction of apoptosis in target cells . Furthermore, methoxy-substituted pyrazine derivatives are of considerable interest in flavor and fragrance research due to their potent aroma characteristics, often contributing roasted, nutty, or earthy notes at very low concentrations, making them valuable for analytical studies . This product is intended for use in analytical and laboratory applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

95407-89-9

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C10H12N2O/c1-7-4-9-10(13-3)11-8(2)6-12(9)5-7/h4-6H,1-3H3

InChI Key

FCCMQWQFZLTBLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=C1)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with pyrazine precursors. For instance, the transition-metal-free strategy described by Trofimov involves three steps:

Chemical Reactions Analysis

1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.

    Medicine: Its anti-inflammatory and antitumor properties are being explored for therapeutic applications.

    Industry: The compound is used in the development of organic materials and natural products.

Mechanism of Action

The exact mechanism of action of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in microbial growth or inflammation. Further research is needed to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity

Pyrrolo[1,2-a]pyrazine derivatives exhibit diverse biological and physicochemical properties depending on substituents and fused ring systems. Below is a comparative analysis:

Compound Substituents/Fused Rings Key Properties Biological Activity/Application Reference
1-Methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine 1-Methoxy, 3,7-dimethyl Hypothesized enhanced lipophilicity due to methyl groups; methoxy may influence electronic properties. Potential antifungal/anticancer activity (inferred from analogs). N/A
Pyrrolo[1,2-a]pyrazine-1,4-dione 1,4-Dione Strong antifungal activity against Alternaria alternata; enhances plant growth. Antifungal agent, plant growth promoter.
Benzo[4,5]imidazo-pyrrolo[1,2-a]pyrazine Fused benzoimidazole ring Blue fluorescence (λem ~450 nm); substituent-dependent emission shifts. Bioimaging (cell-permeable, low phototoxicity).
Imidazo[1,2-a]pyrazines (e.g., 3c) Pyridin-4-yl at position 2 CDK9 inhibition (IC50 = 0.16 µM); binds hinge region of kinase. Anticancer therapy.
Tetrahydropyrrolo[1,2-a]pyrazine (AS-3201) Spirosuccinimide fusion Aldose reductase inhibition (IC50 = 1.5 × 10<sup>−8</sup> M). Treatment of diabetic complications.
6-Bromo-pyrrolo[1,2-a]pyrazine Bromine at position 6 Enhanced antifungal activity compared to non-halogenated analogs. Antifungal agent.

Substituent Effects on Optical Properties

Electron-withdrawing (e.g., halides) and electron-donating (e.g., –CH3, –OCH3) groups significantly alter fluorescence:

  • Hypsochromic shift : Electron-withdrawing groups (e.g., Cl at R1) increase fluorescence intensity with blue shifts (e.g., compound 8d vs. 8a ) .
  • Bathochromic shift : Electron-donating groups (e.g., –CH3 at R1) red-shift emission (e.g., compound 8g ) .
  • Fused benzene rings : Enhance blue fluorescence intensity in solution (e.g., 5BP derivatives) .

Key Research Findings and Trends

Substituent Positioning : Substituents at positions 2 (imidazo[1,2-a]pyrazines) or 6 (pyrrolo[1,2-a]pyrazines) critically influence bioactivity and optical properties .

Fused Ring Systems : Benzoimidazole fusion enhances fluorescence for bioimaging, while spirosuccinimide fusion improves enzyme inhibition .

Halogenation : Bromination at position 6 enhances antifungal potency, highlighting the role of halogens in drug design .

Chiral Synthesis : Iridium-catalyzed methods enable enantioselective production of tetrahydropyrrolo[1,2-a]pyrazines, expanding therapeutic applications .

Q & A

(Basic) What are the primary synthetic challenges for 1-Methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine, and what methodologies address them?

The synthesis of pyrrolo[1,2-a]pyrazine derivatives faces challenges in regioselective functionalization and intermediate stability. For methoxy- and methyl-substituted variants, Pd-catalyzed cross-coupling (e.g., direct arylation) and acid-mediated cyclization (e.g., TFA/DMSO or DBSA/toluene systems) are effective. These methods enable selective installation of substituents while minimizing side reactions. For example, double cyclization strategies using o-phenylenediamines and pyrrole-carbaldehydes yield hybrid structures with high regiocontrol .

(Advanced) How can advanced spectroscopic techniques resolve structural ambiguities in pyrrolo[1,2-a]pyrazine derivatives?

X-ray crystallography and 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) are critical for unambiguous structural assignment. Evidence from benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids shows that X-ray analysis confirms regioisomerism in unsymmetrical derivatives, while 19F^{19}\text{F} NMR and HRMS validate fluorine-substituted analogs. For example, 8c (CCDC 1919367) was structurally resolved via X-ray, confirming fused-ring geometry .

(Advanced) How can researchers reconcile contradictions in synthetic yields for pyrrolo[1,2-a]pyrazine derivatives?

Discrepancies often arise from catalyst choice and solvent effects. For instance, iodine (I2_2) improves yields in multicomponent reactions compared to FeCl3_3 (72% vs. 35% yield) . Similarly, DBSA/toluene outperforms TFA/DMSO for electron-deficient substrates due to enhanced protonation efficiency . Systematic screening of Brønsted acids and Lewis acids under varying temperatures is recommended to optimize conditions.

(Advanced) What strategies enhance the photophysical properties of pyrrolo[1,2-a]pyrazine fluorophores?

Substituent engineering and hybrid scaffold design significantly impact emission profiles. Incorporating electron-donating groups (e.g., methoxy) or fused aromatic systems (e.g., naphtho-imidazo hybrids) shifts emission to deep blue (λem_{\text{em}} ~450 nm) with quantum yields up to 0.42. Aggregation-induced emission (AIE) is observed in solid-state derivatives, making them suitable for bioimaging .

(Basic) What biological activities are reported for pyrrolo[1,2-a]pyrazine derivatives, and how are they assessed?

These derivatives exhibit antioxidant (DPPH radical scavenging, IC50_{50} ~15–50 µM) and antimicrobial activity (e.g., 12–18 mm zone of inhibition against S. aureus). Assays typically involve in vitro models: antioxidant activity is measured via ascorbic acid equivalence, while antimicrobial efficacy uses disk diffusion or MIC protocols .

(Advanced) How is enantioselective synthesis achieved for pyrrolo[1,2-a]pyrazine derivatives?

Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts with chiral ligands (e.g., MandyPhos) yields tetrahydropyrrolopyrazines with up to 95% ee. Adding Cs2_2CO3_3 suppresses racemization and improves conversion rates (90% yield) .

(Advanced) What design principles improve bioactivity in pyrrolo[1,2-a]pyrazine hybrids?

Hybridizing with benzo[d]imidazole enhances cellular permeability and target engagement. For example, naphtho-imidazo-pyrrolopyrazines show negligible phototoxicity and superior cell-membrane penetration, making them viable for live-cell imaging . Substituent placement at the 6-position (e.g., aryl groups) also modulates binding to enzymatic pockets.

(Basic) What functionalization strategies are used for pyrrolo[1,2-a]pyrazine cores?

Electrophilic substitution (e.g., acetylation/formylation) and cross-coupling (e.g., Suzuki-Miyaura) are common. Pd-catalyzed direct heteroarylation at the 3-position introduces diverse aryl/heteroaryl groups, while electrophilic reactions at the 7-position enable ketone or aldehyde installation .

(Advanced) How can computational modeling predict pyrrolo[1,2-a]pyrazine reactivity?

Ab initio calculations (e.g., DFT) model reaction pathways, such as cycloaddition of azomethine ylides. These studies reveal transition-state energetics and regioselectivity trends, guiding experimental design for novel derivatives .

(Advanced) How to design SAR studies for substituted pyrrolo[1,2-a]pyrazines?

Systematic substitution at C-3, C-7, and C-8 positions correlates with bioactivity. For example, morpholino groups at C-8 enhance PI3K inhibition (IC50_{50} ~0.5 µM), while bromine at C-5 improves antimicrobial potency. Parallel synthesis and high-throughput screening are recommended to map substituent effects .

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